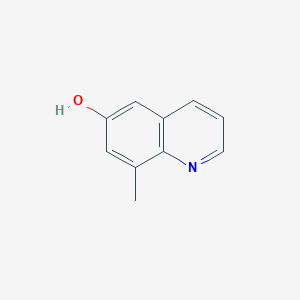
8-Methylquinolin-6-ol
説明
8-Methylquinolin-6-ol is an organic compound with the chemical formula C10H9NO . It is a yellow powder and has a molecular weight of 159.18456 .
Synthesis Analysis
The synthesis of this compound involves various methods. For instance, one method involves reacting 6-amino-2-methylquinolin-4-ol with ethyl 2-bromoacetate and nicotinaldehyde . Another method involves the use of 2-Methyl-8-methoxyquinoline as a key building block .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can react with 2-bromoacetate via nucleophilic substitution, yielding ethyl (4-hydroxy-2-methylquinolin-6-yl)glycinate .Physical and Chemical Properties Analysis
This compound is a liquid with a refractive index of 1.614 . It has a boiling point of 143 °C/34 mmHg and a density of 1.052 g/mL at 25 °C .科学的研究の応用
Corrosion Inhibition
Rouifi et al. (2020) investigated two methylquinolin-8-ol derivatives, finding that they significantly inhibit corrosion in acidic environments for carbon steel. These derivatives are effective due to their adsorption on steel surfaces, following the Langmuir model. This research highlights the potential of 8-Methylquinolin-6-ol derivatives in industrial applications to protect metals from corrosion (Rouifi et al., 2020).
Antimicrobial Activity
Patel and Patel (2017) synthesized a novel ligand based on 8-hydroxyquinoline, demonstrating significant antimicrobial activity against a range of bacteria and fungi. This study suggests the potential of this compound derivatives in developing new antimicrobial agents (Patel & Patel, 2017).
Computational and Theoretical Studies
Małecki et al. (2010) carried out a comprehensive study on methyl and phosphinyl derivatives of methylquinolines, including theoretical calculations and spectroscopic characterizations. Their research contributes to the understanding of the chemical properties of these compounds, paving the way for their application in various scientific domains (Małecki et al., 2010).
Food Preservation
Kim et al. (2014) explored the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues, including 2-methyl-8-hydroxyquinoline, against foodborne bacteria. Their findings indicate these compounds' potential in developing natural food preservatives (Kim et al., 2014).
Pharmaceutical Research
Alireza et al. (2019) presented an analytical model studying the interaction between a methylquinoline derivative and a two-mode field, highlighting potential applications in diagnosing human cancer cells, tissues, and tumors. This research opens avenues for the use of methylquinoline derivatives in medical diagnostics and therapeutics (Alireza et al., 2019).
Safety and Hazards
特性
IUPAC Name |
8-methylquinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-9(12)6-8-3-2-4-11-10(7)8/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINRMKYKNINTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3148217.png)
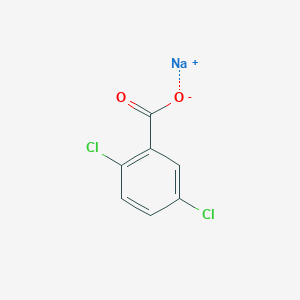




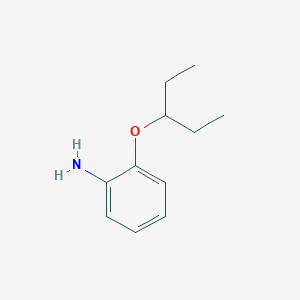

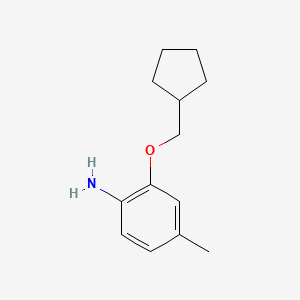
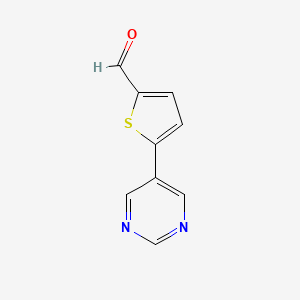
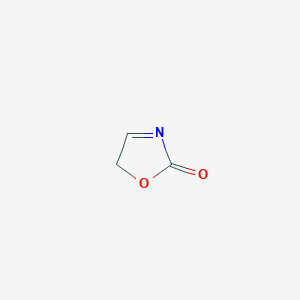
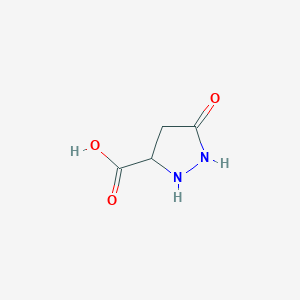
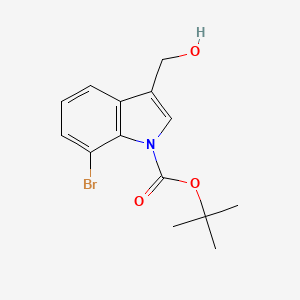
![N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide](/img/structure/B3148317.png)
